4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine
Description
Properties
IUPAC Name |
4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-22(21(15-24-25)18-11-13-23-14-12-18)19-7-9-20(10-8-19)26-16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDRFDLZNDFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This is achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This is typically achieved by reacting the benzyloxyphenyl intermediate with hydrazine hydrate and an appropriate diketone, such as acetylacetone, under reflux conditions.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring. This is achieved by reacting the pyrazole intermediate with a suitable pyridine derivative, such as 4-chloropyridine, in the presence of a base like sodium hydride in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzyloxyphenyl ketones or carboxylic acids.
Reduction: Formation of benzyloxyphenyl alcohols.
Substitution: Formation of halogenated benzyloxyphenyl derivatives.
Scientific Research Applications
Unfortunately, the provided search results do not offer comprehensive information specifically on the applications of the compound "4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine" . However, the available data can be used to deduce potential research avenues and related compounds of interest.
Chemical Information
- Basic Data: The compound has a molecular formula of and a molecular weight of 341.4 g/mol .
- IUPAC Name: 4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine .
- Synonyms: The compound is also known as 1351597-28-8, this compound, and 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine .
Potential Research Areas
- Glycine Transporter 1 (GlyT1) Inhibitors: Research on similar compounds, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), indicates potential applications as GlyT1 inhibitors. These inhibitors have shown promise in rodent models for schizophrenia .
- Cosmetic Applications: While not directly related to the specific compound, research emphasizes the importance of formulation and experimental design in developing stable, safe, and effective cosmetic products . Pyrazole derivatives may find use in cosmetic formulations.
- Carbon-Carbon Bond Formation: Related research highlights the use of palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, which could be relevant in synthesizing and modifying this compound .
- Arsenic Exposure Research: Studies on the biological effects of arsenic exposure and potential ameliorating reagents suggest a broader context for the compound in studies related to oxidative stress, DNA damage, and carcinogenesis .
Related Compounds
- SP4160: This compound, with PubChem CID 656989, is a pyrazole derivative with potential applications as an inhibitor .
- 3-(Benzyloxy)-1-phenyl-1H-pyrazole: Synthesis and use of this compound in preparing aldehyde derivatives .
- 3-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole and 5-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole .
Mechanism of Action
The mechanism of action of 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins from arachidonic acid.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and SAR Insights
- Pyrazole Substitution : The 1-methyl group in the target compound likely reduces metabolic oxidation at the pyrazole nitrogen, a liability seen in early COX-2 inhibitors like SC-236 .
- Benzyloxy vs. Sulfonamide : The benzyloxy group may confer higher membrane permeability than celecoxib’s sulfonamide but could limit target specificity due to reduced polar interactions.
- Heterocyclic Core Impact: Pyridine (target compound) vs. pyridazinone (TAK-063) alters electron distribution, affecting binding to enzymatic active sites (e.g., PDE10A’s hydrophobic pocket) .
Biological Activity
The compound 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine represents a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring linked to a pyridine moiety, which is known to influence its biological activity significantly.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazole compounds have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation .
- Antimicrobial Properties : Several pyrazole derivatives exhibit antibacterial and antifungal activities. The presence of electron-donating groups in the aryl ring enhances these effects, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds containing pyrazole structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of substituted phenols with pyrazole derivatives under acidic conditions to facilitate the formation of the desired compound.
Anticancer Studies
A study conducted by Umesha et al. evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, particularly when used in combination with established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In another study, derivatives were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain substitutions on the pyrazole ring significantly enhanced antibacterial efficacy, suggesting that structural modifications could lead to improved therapeutic agents .
Data Tables
| Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.0 | |
| Anticancer | MDA-MB-231 | 12.5 | |
| Antibacterial | Staphylococcus aureus | 20.0 | |
| Antifungal | Candida albicans | 18.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction : These compounds may interfere with growth factor signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
